Benzene sulfohydroxamic acid
Description
Benzene sulfohydroxamic acid (BSHA) derivatives, such as para-substituted O-benzyl sulfohydroxamic acids, are specialized compounds designed to release nitroxyl (HNO) under redox conditions . These derivatives are synthesized by coupling sulfonyl chlorides with substituted O-benzyl hydroxylamines, enabling controlled HNO generation through 1,6-elimination or oxidation mechanisms .
Properties
Molecular Formula |
C6H7NO3S |
|---|---|
Molecular Weight |
173.19 g/mol |
IUPAC Name |
N-hydroxybenzenesulfonimidic acid |
InChI |
InChI=1S/C6H7NO3S/c8-7-11(9,10)6-4-2-1-3-5-6/h1-5,8H,(H,7,9,10) |
InChI Key |
YLPKZWIICGKCEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=NO)(=O)O |
Origin of Product |
United States |
Chemical Reactions Analysis
Chemical Reactions of Benzene Sulfohydroxamic Acid
This compound participates in various chemical reactions, particularly those involving the release of nitroxyl. Key reactions include:
-
Nitroxyl Release : The kinetics of HNO release from this compound have been studied, showing that the rate of release is influenced by pH and temperature. At higher pH levels, the decomposition rate increases significantly.
-
Oxidation/Reduction Reactions : Derivatives of this compound can produce nitroxyl through a 1,6 elimination upon oxidation or reduction .
Mechanism of Nitroxyl Release
The mechanism by which this compound releases nitroxyl involves several steps. Kinetic studies indicate that at physiological pH (around 7.4), the release of nitroxyl from this compound occurs at a significantly slower rate compared to alkaline conditions.
Analytical Methods
Relevant analyses include spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR), which confirm its structural integrity and functional groups.
Data Tables
While specific data tables related to this compound are not provided here, studies on its derivatives and related compounds often include tables summarizing properties and reactivity. For example, Table 1 in discusses the formation of N2O from para-substituted O-benzyl sulfohydroxamic acid derivatives, indicating minimal HNO formation under certain conditions.
| Compound | % N2O | +GSH (5 equiv.) |
|---|---|---|
| pCH3C4H6SO2NHOH | 76 | 0 |
| 1a | 1 | - |
| 1b | 1 | - |
| 1c | 1 | - |
| 1d | 1 | - |
| 2a | 1 | - |
| 2b | 1 | - |
| 2c | 1 | - |
Comparison with Similar Compounds
Structural and Functional Group Analysis
BSHA derivatives are distinguished by their sulfohydroxamic acid (-SO₂-NH-OH) group, which contrasts with other benzene derivatives:
Table 1: Key Structural and Functional Differences
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
